2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the triazolothiadiazole core, which is then functionalized to introduce the benzamide moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways involved in inflammation and cancer. The compound may also interact with specific receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide
Uniqueness
What sets 2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide apart is its unique combination of a triazole and thiadiazole ring fused together. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClN5OS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-10-7-8-12(17-23-24-11(2)21-22-18(24)26-17)9-15(10)20-16(25)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,20,25) |
InChI Key |
UJNZVAUPNVBANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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